molecular formula C18H24N4O4S2 B2362866 1-((1H-imidazol-4-yl)sulfonyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane CAS No. 1903693-70-8

1-((1H-imidazol-4-yl)sulfonyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane

Cat. No. B2362866
CAS RN: 1903693-70-8
M. Wt: 424.53
InChI Key: WMLMUIUTWDSTSK-UHFFFAOYSA-N
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Description

1-((1H-imidazol-4-yl)sulfonyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C18H24N4O4S2 and its molecular weight is 424.53. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Mechanisms

A pivotal research focus has been the synthetic applications of 1-((1H-imidazol-4-yl)sulfonyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane and related compounds. A study by Banfi et al. (2007) elaborated on a two-step synthesis of diazepane systems, utilizing a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, to achieve high yields of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones. This approach highlights the efficiency and versatility of multicomponent reactions in generating complex heterocyclic structures from simpler precursors (Banfi et al., 2007).

Catalytic Efficiency and Environmental Friendliness

The work of Rahman et al. (2012, 2014) on the catalytic applications of imidazole-based compounds in synthesizing substituted imidazoles and tetrazoles underlines the environmental benefits and efficiency of using such catalysts. Their research demonstrates the high yields, reusability, and eco-friendly nature of these catalysts in facilitating multicomponent reactions and cycloadditions under solvent-free conditions, which contribute to greener chemical processes (Rahman et al., 2012); (Rahman et al., 2014).

Application in Organic Synthesis

Another significant application is found in the synthesis of sulfonyl azides, where imidazole-1-sulfonyl azide hydrogen sulfate is used as an efficient reagent. The methodology outlined by Stevens et al. (2014) allows for the high-yielding synthesis of sulfonyl azides from primary sulfonamides without requiring copper salts, showcasing the reagent's utility and ease of use in organic synthesis (Stevens et al., 2014).

properties

IUPAC Name

1-(1H-imidazol-5-ylsulfonyl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S2/c23-27(24,17-7-6-15-4-1-2-5-16(15)12-17)21-8-3-9-22(11-10-21)28(25,26)18-13-19-14-20-18/h6-7,12-14H,1-5,8-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLMUIUTWDSTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCCN(CC3)S(=O)(=O)C4=CN=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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